(R)-tert-butyl 2-formylpiperidine-1-carboxylate physical properties
(R)-tert-butyl 2-formylpiperidine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral synthetic building block, holds significant importance in medicinal chemistry and pharmaceutical development. As an intermediate, it is integral to the synthesis of complex piperidine derivatives, a structural motif present in numerous therapeutic agents targeting areas such as neuropharmacology.[1][2] The molecule's architecture features a piperidine ring, a crucial scaffold in drug design, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl (aldehyde) group at the chiral center (R)-2 position.
The Boc protecting group enhances the compound's stability and solubility in organic solvents, allowing for selective chemical transformations at the aldehyde functionality.[1][3] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in multi-step synthetic pathways. This guide provides a detailed examination of these properties, offering both established data and standardized protocols for their experimental verification, tailored for researchers and drug development professionals.
Molecular Structure and Key Features
The physical and chemical behavior of (R)-tert-butyl 2-formylpiperidine-1-carboxylate is dictated by its distinct structural components. Understanding these components is key to interpreting its properties.
Caption: Key functional groups of the molecule.
Core Physical Properties
The following table summarizes the key physical properties of (R)-tert-butyl 2-formylpiperidine-1-carboxylate based on available data. It is critical to note that properties like melting point and density may vary slightly based on experimental conditions and sample purity.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [2][4] |
| CAS Number | 134526-69-5 | [4][5] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3][6] |
| Molecular Weight | 213.27 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid/oil | [1][3][7] |
| Boiling Point | 85-86 °C at 0.06 mmHg | [8] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, EtOAc, Methanol) | [1][9] |
| Storage | Store at 2-8°C; some suppliers recommend ≤ -4°C or freezer storage (-20°C) under an inert atmosphere. | [1][3][10] |
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized methods must be employed for characterizing this compound. The following protocols provide step-by-step guidance for verifying its physical properties.
Workflow for Physical Characterization
The logical flow for characterizing a new batch of the compound is outlined below. This ensures that identity, purity, and key physical constants are determined efficiently.
Caption: Standard workflow for physical property analysis.
Determination of Boiling Point under Reduced Pressure
Causality: High molecular weight organic compounds often decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, enabling distillation and purification without thermal degradation. The reported boiling point at 0.06 mmHg underscores this necessity.[8]
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 1-2 mL of the compound into the distillation flask along with a small magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Connect a vacuum gauge (e.g., a Pirani gauge) to accurately monitor the pressure.
-
Heating: Begin stirring and gradually heat the distillation flask using an oil bath.
-
Data Collection: Slowly reduce the pressure until it stabilizes at 0.06 mmHg. Record the temperature at which the liquid consistently condenses in the collection arm. This temperature is the boiling point at the recorded pressure.
-
Shutdown: Once distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Solubility Assessment
Causality: The Boc group and piperidine ring impart a largely non-polar character, predicting good solubility in organic solvents.[1][3] This protocol provides a semi-quantitative method to confirm its solubility profile, which is crucial for reaction setup and purification (e.g., liquid-liquid extraction, chromatography).
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Sample Addition: To each vial, add approximately 10 mg of the compound.
-
Observation: Vigorously vortex each vial for 30 seconds. Observe and record whether the compound fully dissolves.
-
Categorization: Classify the solubility as:
-
Soluble: >10 mg/mL (clear solution).
-
Sparingly Soluble: Some solid remains, but partial dissolution is evident.
-
Insoluble: No visible dissolution.
-
-
Further Titration (Optional): For solvents where the compound is soluble, continue adding 10 mg aliquots until saturation is reached to better quantify the solubility.
Spectroscopic and Structural Characterization
While not strictly physical properties, spectroscopic data are the fingerprints of a molecule and are essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include a singlet around 9.5-9.7 ppm for the aldehyde proton, a large singlet around 1.45 ppm for the nine equivalent protons of the tert-butyl group, and a series of multiplets between 1.5 and 4.0 ppm corresponding to the protons on the piperidine ring.[7][9]
-
¹³C-NMR: The carbon NMR provides information on the carbon framework. Key signals include a peak around 200 ppm for the aldehyde carbonyl carbon, a peak around 155 ppm for the carbamate carbonyl carbon, a signal near 80 ppm for the quaternary carbon of the Boc group, and various signals for the piperidine ring carbons.[7][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band is expected around 1680-1700 cm⁻¹.[7]
-
C-H Stretch (Aliphatic): Multiple bands are expected in the 2850-3000 cm⁻¹ region.[7]
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Identification:
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11][14]
References
-
Vertex AI Search Result[4]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link][7]
-
CP Lab Safety. (n.d.). tert-butyl (2R)-2-formylpiperidine-1-carboxylate, min 97%. Retrieved from [Link][5]
-
ChemBK. (2024). N-BOC-Piperidine-2-aldehyde. Retrieved from [Link][8]
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